molecular formula C10H7N3O5S B15161868 Methyl 4-(4-nitrophenyl)-1,2,5-thiadiazol-3-yl carbonate CAS No. 143058-39-3

Methyl 4-(4-nitrophenyl)-1,2,5-thiadiazol-3-yl carbonate

Cat. No.: B15161868
CAS No.: 143058-39-3
M. Wt: 281.25 g/mol
InChI Key: DHKARPYISZMARB-UHFFFAOYSA-N
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Description

Methyl 4-(4-nitrophenyl)-1,2,5-thiadiazol-3-yl carbonate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a nitrophenyl group and a carbonate ester functional group

Preparation Methods

The synthesis of Methyl 4-(4-nitrophenyl)-1,2,5-thiadiazol-3-yl carbonate typically involves the reaction of 4-nitrophenylhydrazine with carbon disulfide and methyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the thiadiazole ring. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Methyl 4-(4-nitrophenyl)-1,2,5-thiadiazol-3-yl carbonate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The carbonate ester group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 4-(4-nitrophenyl)-1,2,5-thiadiazol-3-yl carbonate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiadiazole derivatives.

    Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-(4-nitrophenyl)-1,2,5-thiadiazol-3-yl carbonate involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The thiadiazole ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Methyl 4-(4-nitrophenyl)-1,2,5-thiadiazol-3-yl carbonate can be compared with other thiadiazole derivatives, such as:

    4-(4-nitrophenyl)-1,2,5-thiadiazole: Lacks the carbonate ester group, leading to different chemical reactivity and applications.

    Methyl 4-(4-aminophenyl)-1,2,5-thiadiazol-3-yl carbonate: Contains an amino group instead of a nitro group, resulting in different biological activities.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

143058-39-3

Molecular Formula

C10H7N3O5S

Molecular Weight

281.25 g/mol

IUPAC Name

methyl [4-(4-nitrophenyl)-1,2,5-thiadiazol-3-yl] carbonate

InChI

InChI=1S/C10H7N3O5S/c1-17-10(14)18-9-8(11-19-12-9)6-2-4-7(5-3-6)13(15)16/h2-5H,1H3

InChI Key

DHKARPYISZMARB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)OC1=NSN=C1C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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